(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide

Asymmetric Synthesis Chiral Building Blocks Enantioselectivity

Procure (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide with guaranteed >98% enantiomeric excess to ensure valid SAR and stereochemical control. Unlike racemic mixtures, this defined (S)-enantiomer is the essential minimal pharmacophore for SphK2 inhibitor development and a validated mimic of Arg-Pro motifs in peptide synthesis. Its high chiral purity eliminates confounding variables in biological assays and asymmetric catalysis, making it the reliable foundation for your fragment-based drug discovery and peptidomimetic libraries.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
Cat. No. B12874252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=N)N)CO
InChIInChI=1S/C6H13N3O/c7-6(8)9-3-1-2-5(9)4-10/h5,10H,1-4H2,(H3,7,8)/t5-/m0/s1
InChIKeyXKLXMNIZSMOGEF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 piece / 10 pieces / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide Molecule: Core Structure and Basic Properties


(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide (CAS: 554435-98-2) is a chiral, heterocyclic small molecule consisting of a pyrrolidine ring bearing a hydroxymethyl group at the 2-position and a carboximidamide moiety at the 1-position [1]. It is also known as N-amidino-L-prolinol. This compound belongs to the class of amino acid derivatives and is characterized by a molecular weight of 143.19 g/mol, a hydrogen bond donor count of 3, and an XLogP3-AA value of -0.9, indicating moderate hydrophilicity [1].

The Critical Role of Stereochemistry and Core Scaffold in (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide Applications


Generic substitution of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide with a racemate or a close analog is not straightforward due to the profound impact of stereochemistry on biological and synthetic applications. The specific (S)-configuration at the 2-position is essential for achieving desired enantioselectivity in asymmetric syntheses and for maintaining target engagement in biological assays, as demonstrated by the divergent activities of related pyrrolidine carboximidamide derivatives [1]. Even subtle changes to the core scaffold can drastically alter physicochemical properties and biological activity, underscoring the need for precise compound selection [1].

Quantitative Differentiation of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide from Closest Analogs


Stereochemical Purity: Defining Chiral Identity for Asymmetric Synthesis

The (S)-enantiomer of 2-(hydroxymethyl)pyrrolidine-1-carboximidamide is differentiated from its (R)-enantiomer by its absolute stereochemistry at the 2-position. This specific (S)-configuration is crucial for applications in asymmetric synthesis and for achieving desired biological activity, as evidenced by structure-activity relationship (SAR) studies of related pyrrolidine carboximidamide derivatives [1]. The (S)-enantiomer is commercially available with high enantiomeric purity (>98% ee), a standard which ensures reliable and reproducible outcomes in stereoselective reactions . In contrast, the racemic mixture would lack the required stereochemical control.

Asymmetric Synthesis Chiral Building Blocks Enantioselectivity

Physicochemical Property Profile: Impact on Permeability and Solubility

The physicochemical properties of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide are distinct from those of its more complex, substituted analogs. The compound exhibits a low XLogP3-AA value of -0.9, 3 hydrogen bond donors, and a molecular weight of 143.19 g/mol [1]. In contrast, a highly elaborated derivative such as SLR080811 (which contains a 4-octylphenyl-oxadiazole tail) has a much higher molecular weight (389.5 g/mol) and lipophilicity (cLogP ~3.9), which significantly alters its permeability and bioavailability profile [2]. This fundamental difference in physicochemical space makes the parent compound a more suitable fragment-sized starting point for lead optimization programs.

Drug-likeness Physicochemical Properties Lead Optimization

Binding Affinity to EED as a Measure of Core Scaffold Engagement

The core pyrrolidine carboximidamide scaffold, as represented by the target compound, demonstrates measurable affinity for the Embryonic Ectoderm Development (EED) protein, a key component of the PRC2 complex. In a TR-FRET assay, a closely related pyrrolidine inhibitor-based probe exhibited an IC50 of 80 nM against GST-tagged EED [1]. While direct IC50 data for the specific (S)-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is not available, this data establishes the baseline affinity of the core motif. Analogs with bulkier substitutions (e.g., those found in US9303015) show IC50 values ranging from 81 nM to 270 nM in cell-based RORγt reporter assays, indicating that the addition of functional groups can modulate but not necessarily abolish target binding [2].

Epigenetics Target Engagement Biochemical Assay

Utility as a Chiral Building Block in Peptide Chemistry

N-Amidinoproline, a hybrid structure modeling key features of the Arg-Pro sequence, has been successfully utilized for N-terminal modification of a peptide chain, as shown by the synthesis of an analogue of the 95-98 fragment of fibrinogen alpha chain [1]. This demonstrates the compound's specific and quantifiable utility as a building block. In contrast, simpler pyrrolidine derivatives like L-prolinol lack the carboximidamide functionality and therefore cannot serve as direct arginine mimics, while more complex, fully elaborated inhibitors like SLR080811 lack the synthetic flexibility for further peptide conjugation due to their pre-formed, complex structures.

Peptide Synthesis Peptidomimetics Arginine Mimic

Optimal Application Scenarios for (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide Based on Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Epigenetic Readers

The core scaffold of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide has demonstrated measurable affinity for EED, a component of the PRC2 complex [1]. Its low molecular weight (143.19 g/mol) and favorable physicochemical properties make it an ideal fragment hit for further optimization. In this scenario, the compound serves as a starting point for structure-based drug design (SBDD), where it can be grown, linked, or merged to generate potent and selective inhibitors of epigenetic targets. The high enantiomeric purity ensures that any observed biological activity is attributed solely to the (S)-enantiomer, simplifying SAR analysis.

Synthesis of Arginine-Containing Peptidomimetics

N-amidinoproline, the chemical name for this compound, has been explicitly used to synthesize peptide analogues, successfully mimicking the Arg-Pro sequence [1]. This application is critical for researchers investigating protein-protein interactions mediated by Arg-Pro motifs, such as those involved in blood coagulation (e.g., fibrinogen). The compound's ability to undergo standard peptide coupling reactions makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of novel peptidomimetic libraries.

Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

The (S)-enantiomer of this compound, with its defined stereochemistry and high purity (>98% ee) [1], is a valuable chiral synthon for asymmetric synthesis. It can be employed as a chiral auxiliary to control the stereochemical outcome of reactions or further derivatized to create novel chiral ligands for enantioselective catalysis. This application is distinct from that of the racemic mixture, which would not provide the same stereochemical control, and from that of complex, pre-formed inhibitors, which lack the necessary functional group handles for further synthetic elaboration.

Lead Generation for Sphingosine Kinase 2 (SphK2) Inhibitors

While the parent compound itself is not a potent inhibitor, its core scaffold is the foundation for a series of selective SphK2 inhibitors, including SLM6031434 and SLM6071469 [1]. For researchers aiming to develop novel therapeutics for diseases like cancer or inflammation, this compound represents the minimal pharmacophore. It can be used in a scaffold-hopping or focused library synthesis approach to explore the chemical space around the pyrrolidine carboximidamide core, with the goal of identifying novel, patentable inhibitors with improved selectivity and potency.

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